GLP-1 receptor agonist 14

Description

Overview of Glucagon-Like Peptide-1 (GLP-1) and its Endogenous Role

Glucagon-like peptide-1 (GLP-1) is a crucial incretin (B1656795) hormone derived from the post-translational processing of the proglucagon gene. It is primarily synthesized and secreted by enteroendocrine L-cells in the gut and specific neurons in the brainstem in response to food consumption. The active forms of GLP-1, GLP-1 (7-36) amide and GLP-1 (7-37), are peptide hormones consisting of 30 or 31 amino acids.

The primary physiological function of GLP-1 is to regulate blood sugar levels by enhancing insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. frontiersin.org This means that GLP-1's effect on insulin release is more pronounced when blood glucose levels are elevated. Beyond its insulinotropic effects, GLP-1 plays a multifaceted role in metabolic regulation. It suppresses the secretion of glucagon (B607659), a hormone that raises blood glucose levels, from pancreatic alpha cells. invivochem.comgoogle.com Furthermore, GLP-1 contributes to a feeling of satiety by slowing gastric emptying and acting on receptors in the brain, which can lead to reduced food intake. mdpi.com Endogenous GLP-1 signaling is also involved in blood pressure control. asco.org

However, the therapeutic utility of native GLP-1 is limited by its very short half-life of approximately two minutes. It is rapidly degraded and inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov This rapid degradation significantly curtails its systemic effects and necessitates the development of more stable analogues for therapeutic applications. nih.gov

Evolution of GLP-1 Receptor Agonists (GLP-1RAs) in Research

The development of GLP-1 receptor agonists (GLP-1RAs) has been a significant advancement in the management of type 2 diabetes and, more recently, obesity. frontiersin.org These therapeutic agents are designed to mimic the actions of endogenous GLP-1 but with a much longer duration of action. medchemexpress.com

The concept of "incretins"—gut-derived hormones that enhance insulin secretion—dates back over a century. asco.orgmedchemexpress.com Here are some of the key milestones in the journey of incretin research:

1902: Bayliss and Starling discovered secretin, the first hormone, which stimulated pancreatic exocrine secretions. asco.orgnih.gov This laid the groundwork for the idea that the gut could communicate with the pancreas via hormones. asco.org

1932: The term "incretin" was first coined by Jean La Barre to describe a substance from the gut that stimulates the endocrine pancreas. asco.orgnih.gov

1964: A pivotal moment in incretin research occurred when it was demonstrated that oral glucose administration resulted in a significantly larger insulin response than intravenous glucose, even at similar blood glucose concentrations. asco.orgmedchemexpress.comresearchgate.net This phenomenon, known as the "incretin effect," provided clear evidence for the existence of gut-derived insulin-stimulating hormones. asco.orgmedchemexpress.com

1970s: The first incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), was identified. nih.govresearchgate.netabmole.com

1980s: Glucagon-like peptide-1 (GLP-1) was discovered and identified as the second incretin hormone. nih.govresearchgate.netabmole.com

1992: A breakthrough occurred with the discovery of exendin-4 (B13836491) in the venom of the Gila monster. frontiersin.orgnih.gov This peptide was found to be a potent GLP-1 receptor agonist with natural resistance to DPP-4 degradation, paving the way for the first GLP-1RA therapeutic. frontiersin.org

2005: The first GLP-1RA, exenatide (B527673) (a synthetic version of exendin-4), was approved by the FDA for the treatment of type 2 diabetes. abmole.comnih.gov

The primary driver for developing GLP-1RA analogues was the inherent instability of the native GLP-1 hormone. nih.gov Endogenous GLP-1 is rapidly broken down by the enzyme DPP-4, resulting in a half-life of only about two minutes, which is impractical for therapeutic use. nih.gov To overcome this limitation, researchers have pursued several strategies to create more stable and potent GLP-1RAs:

Resistance to DPP-4 Degradation: Modifications to the amino acid sequence of GLP-1 can prevent DPP-4 from binding and cleaving the peptide, thereby extending its duration of action. nih.gov

Enhanced Half-Life: Techniques such as binding to albumin, a long-lasting protein in the blood, have been employed to significantly prolong the half-life of GLP-1RAs, allowing for less frequent administration, from twice-daily to once-weekly injections.

Improved Potency: Researchers have focused on designing analogues that bind to the GLP-1 receptor with high affinity and activate it effectively, leading to more robust therapeutic effects. nih.gov

Oral Formulations: A major area of ongoing research is the development of non-peptide, small-molecule GLP-1RAs that can be taken orally, which would offer a more convenient alternative to injectable therapies. mdpi.com

The development of these stable and potent analogues has led to a class of drugs that not only improve glycemic control but also offer benefits such as weight loss and cardiovascular risk reduction. medchemexpress.comimmunomart.com

Identification and Significance of GLP-1 Receptor Agonist 14 within the GLP-1RA Landscape

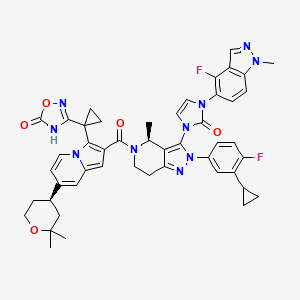

Within the ongoing quest for novel and improved GLP-1RAs, "this compound," also identified as "compound 73," has emerged from recent research as a potent, small-molecule agonist of the GLP-1 receptor. invivochem.comnih.govmedchemexpress.com This compound is a non-peptide, difluorocyclobutyl derivative, distinguishing it from the many peptide-based GLP-1RAs currently on the market. nih.gov

Research published in the Journal of Medicinal Chemistry in 2025 detailed the discovery of this new class of compounds. nih.gov The development was aimed at addressing a key challenge with some small-molecule GLP-1RAs: the potential for off-target effects, such as inhibition of the hERG potassium channel, which can pose a risk for cardiac toxicity. nih.gov

In preclinical studies, This compound (compound 73) demonstrated significant potency and selectivity. nih.gov

It was identified as the most potent GLP-1R agonist from its series, with an EC₅₀ of 0.048 nM. nih.gov

The compound exhibited excellent selectivity for the β-arrestin pathway compared to another small-molecule agonist, danuglipron. nih.gov

In glucose tolerance tests performed on animal models, compound 73 was effective at inhibiting the rise in blood glucose levels. nih.gov

The identification of this compound is significant as it represents progress in the development of orally available, small-molecule GLP-1RAs with a potentially improved safety profile. nih.gov Its high potency and efficacy in preclinical models suggest it is a promising candidate for further investigation in the treatment of diabetes and other metabolic disorders. nih.govmedchemexpress.com

Structure

2D Structure

Properties

Molecular Formula |

C48H46F2N10O5 |

|---|---|

Molecular Weight |

880.9 g/mol |

IUPAC Name |

3-[1-[2-[(4S)-2-(3-cyclopropyl-4-fluorophenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-7-[(4R)-2,2-dimethyloxan-4-yl]indolizin-3-yl]cyclopropyl]-4H-1,2,4-oxadiazol-5-one |

InChI |

InChI=1S/C48H46F2N10O5/c1-26-39-36(53-60(30-7-8-35(49)32(22-30)27-5-6-27)42(39)59-19-18-58(46(59)63)38-10-9-37-34(40(38)50)25-51-55(37)4)12-17-56(26)43(61)33-23-31-21-28(29-13-20-64-47(2,3)24-29)11-16-57(31)41(33)48(14-15-48)44-52-45(62)65-54-44/h7-11,16,18-19,21-23,25-27,29H,5-6,12-15,17,20,24H2,1-4H3,(H,52,54,62)/t26-,29+/m0/s1 |

InChI Key |

JMKBTILBGROESC-LITSAYRRSA-N |

Isomeric SMILES |

C[C@H]1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)[C@@H]5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F |

Canonical SMILES |

CC1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)C5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Glp 1 Receptor Agonist 14

Fundamental Principles of GLP-1 Receptor Structure and Activation

Class B G Protein-Coupled Receptor (GPCR) Features

The GLP-1 receptor is a member of the Class B (or secretin-like) family of G protein-coupled receptors (GPCRs). openmedicinalchemistryjournal.comfrontiersin.org This family is distinct from the more common Class A GPCRs and is characterized by several key structural features. A hallmark of Class B GPCRs is a large, N-terminal extracellular domain (ECD) of about 120 amino acids. pnas.org This domain, stabilized by a network of disulfide bonds, functions as a critical ligand-binding region. pnas.org

Like all GPCRs, the GLP-1 receptor possesses a core structure of seven transmembrane (7TM) helices that span the cell membrane, connected by three intracellular and three extracellular loops. nih.gov Upon activation by an agonist, the receptor couples primarily to the stimulatory G protein (Gs), which triggers a downstream signaling cascade, most notably the production of cyclic AMP (cAMP). openmedicinalchemistryjournal.comfrontiersin.org This signaling is glucose-dependent, meaning the receptor's stimulation of insulin (B600854) secretion is heightened in the presence of high blood glucose, a key therapeutic advantage. openmedicinalchemistryjournal.com

Ligand-Binding Domains and Conformational Dynamics

The activation of the GLP-1 receptor by its natural peptide ligands follows a "two-domain" or "dual-agonist" binding model. Initial contact occurs between the C-terminal portion of the peptide agonist and the receptor's large ECD. pnas.orgnih.gov This interaction acts as an affinity trap, correctly positioning the N-terminal region of the peptide to engage with the deeper, 7TM-domain binding pocket. nih.gov

This secondary interaction of the peptide's N-terminus with the transmembrane core is the crucial step that induces a series of conformational changes within the receptor. These dynamic shifts rearrange the transmembrane helices, creating a binding site on the intracellular side for the Gs protein. pnas.org The binding and subsequent activation of the G protein initiate the downstream cellular response. The entire process is a dynamic equilibrium, where agonist binding shifts the receptor's conformational landscape towards a fully active state. mdpi.com

Structural Design and Peptide Backbone Considerations of GLP-1 Receptor Agonist 14

As established, this compound (ECC5004) is a non-peptide small molecule. nih.govmedkoo.com Therefore, it does not have a peptide backbone or an amino acid sequence. Small-molecule agonists like ECC5004 engage the GLP-1 receptor through different mechanisms than their peptide counterparts. Structural studies of other non-peptide agonists show they often bind within a pocket formed by the transmembrane helices, rather than the canonical two-domain model used by peptides. pnas.orgmdpi.com These small molecules are designed to mimic the activating function of the peptide's N-terminus.

The following subsections discuss principles of peptide design to fulfill the requested outline.

Analysis of Amino Acid Sequence and Derivatization Strategies

This subsection addresses the structural design of peptide GLP-1 receptor agonists, as this compound lacks an amino acid sequence.

The primary sequence of native GLP-1 is susceptible to rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-4), giving it a very short half-life in the body. acs.org A central goal in designing peptide agonists is to overcome this limitation through structural modifications.

Key Derivatization Strategies for Peptide Agonists Include:

Amino Acid Substitution: Replacing specific amino acids can confer resistance to enzymatic cleavage. A common strategy is to substitute the alanine (B10760859) at position 8 (the primary DPP-4 cleavage site) with a different amino acid, such as glycine (B1666218) or 2-aminoisobutyric acid (Aib). acs.orgmdpi.com

Fatty Acid Acylation (Lipidation): Attaching a long-chain fatty acid to the peptide backbone (often via a linker attached to a lysine (B10760008) residue) allows the agonist to bind to serum albumin. researchgate.netwuxiapptec.com This creates a circulating reservoir, protecting the peptide from degradation and renal clearance, thereby dramatically extending its half-life. researchgate.netbiochempeg.com Liraglutide (B1674861) and semaglutide (B3030467) are prominent examples of this strategy. mdpi.combiochempeg.com

Fusion Proteins: Fusing the agonist peptide to a larger protein, such as albumin or an antibody fragment (Fc), is another effective method to prolong its circulation time. wuxiapptec.com

Table 1: Common Derivatization Strategies for Peptide GLP-1R Agonists

| Strategy | Mechanism | Example Compound(s) |

|---|---|---|

| Amino Acid Substitution | Prevents enzymatic degradation (e.g., by DPP-4) by altering the cleavage site. | Exenatide (B527673), Lixisenatide (B344497) |

| Fatty Acid Acylation | Facilitates binding to serum albumin, shielding the peptide from degradation and reducing renal clearance. | Liraglutide, Semaglutide |

| Protein Fusion | Increases the overall size of the molecule to prevent rapid renal filtration and extend half-life. | Dulaglutide, Albiglutide |

Role of Specific Residues in Receptor Engagement and Potency

For peptide agonists, the identity of specific amino acid residues is paramount for both binding affinity and the potency of receptor activation. Alanine-scanning studies, where individual amino acids are systematically replaced with alanine, have mapped the contribution of nearly every residue in the native GLP-1 sequence.

The N-terminal region (residues 7-17) is considered the primary activation domain. nih.gov

Histidine at position 7 (His7): This first residue is absolutely critical for receptor activation. Its removal or modification leads to a dramatic loss of potency. mdpi.com

Glycine at position 10 (Gly10): This residue is also essential for the interaction with the receptor and its subsequent activation. openmedicinalchemistryjournal.combioscientifica.com

Phenylalanine at position 12 (Phe12) and Threonine at position 13 (Thr13): These residues are also important for GLP-1 activity. openmedicinalchemistryjournal.com

The C-terminal half of the peptide is primarily involved in the initial, high-affinity binding to the receptor's ECD. mdpi.combioscientifica.com While individual residues in this region have a less dramatic impact on activation compared to the N-terminus, their collective contribution is essential for the initial docking of the agonist to the receptor. bioscientifica.com

Significance of Position 14 in Structure-Activity Relationships

Within the context of peptide agonists, the residue at position 14 plays a role in modulating receptor interaction and selectivity. In native GLP-1, this position is occupied by a serine residue (Ser14). openmedicinalchemistryjournal.com

This demonstrates that while not as critical as the N-terminal His7, the residue at position 14 is a key site for modification to optimize the pharmacological profile of peptide-based GLP-1 receptor agonists.

Conformational Stability and Aggregation Propensity in Research Formulations

The investigational compound this compound, also identified as ECC5004 and AZD5004, is a small, non-peptidic molecule designed for oral administration. oaepublish.comoaes.ccselleck.co.jp Its physicochemical properties, particularly conformational stability and aggregation propensity, are critical determinants of its viability as a therapeutic agent and are fundamentally different from those of traditional injectable peptide-based agonists. While peptide agonists are prone to forming amyloid fibrils, the stability concerns for a small molecule like this compound center on maintaining its precise three-dimensional active conformation and preventing precipitation or crystallization from solution, which can impact solubility and bioavailability. oaes.ccnih.gov

Conformational Stability

The conformational stability of a small molecule refers to its ability to retain the specific spatial arrangement of its atoms necessary for effective binding to its biological target. For this compound, this means preserving the conformation that allows it to act as an agonist at the GLP-1 receptor.

While detailed, publicly available studies on the conformational dynamics of this specific molecule are limited, data from chemical suppliers provide insights into its general chemical stability. The compound is noted to be stable under recommended storage conditions, highlighting its robustness in solid form. selleckchem.com For research purposes, solutions are typically prepared fresh, and storage at low temperatures is recommended to prevent degradation over time. medchemexpress.com This suggests that while the molecule is chemically stable for storage and handling, its long-term stability in various solvent systems is a key consideration for formulation development.

| Form | Storage Condition | Reported Stability Period | Source |

|---|---|---|---|

| Powder | -20°C | 3 years | biorxiv.org |

| Powder | 4°C | 2 years | biorxiv.org |

| In Solvent (e.g., DMSO) | -80°C | 6 months | medchemexpress.com |

| In Solvent (e.g., DMSO) | -20°C | 1 month | medchemexpress.com |

Aggregation Propensity in Research Formulations

For small-molecule drugs like this compound, "aggregation" typically refers to the process of self-association that leads to precipitation or crystallization out of a solution, rather than the formation of biological aggregates like amyloid fibrils seen with peptides. oaes.cc This physical instability is a major challenge as it can drastically reduce the concentration of the active compound in a formulation, thereby lowering its oral bioavailability. The compound has a high calculated LogP of 6.5, indicating poor water solubility, which often correlates with a higher propensity to precipitate from aqueous solutions. oaes.ccnih.gov

To overcome these challenges, extensive formulation research is essential. The active clinical development of AZD5004, with studies designed to assess the relative bioavailability of multiple, distinct oral tablet formulations (designated F1, F2, F3, and F4), underscores the focus on optimizing its delivery. astrazenecaclinicaltrials.commedpath.comastrazenecaclinicaltrials.comichgcp.net These studies test the formulations under different conditions (e.g., fasted vs. fed state) to ensure consistent and reliable absorption, which is directly linked to preventing aggregation in the gastrointestinal tract. astrazenecaclinicaltrials.commedpath.com

For preclinical and research applications, various formulation strategies are employed to maintain the compound's solubility. These often involve the use of organic solvents and excipients.

| Strategy Type | Details | Purpose | Source |

|---|---|---|---|

| Clinical Oral Formulations | Solid oral tablets (F1, F2, F3, F4) | To assess and optimize relative bioavailability for clinical use. | astrazenecaclinicaltrials.commedpath.comichgcp.netpatsnap.com |

| Research Solvent | Dimethyl sulfoxide (B87167) (DMSO) | To create concentrated stock solutions for in vitro assays. | immunomart.com |

| Suggested Excipients for In Vivo Research | Solubilizers (e.g., PEG300, PEG400, Tween 80) | To enhance solubility and prevent precipitation in aqueous environments. | biorxiv.org |

| Suspending Agents (e.g., Carboxymethyl cellulose) | To create a stable suspension for oral administration. | biorxiv.org | |

| Vehicle (e.g., Corn oil) | To provide a lipid-based vehicle for administration. | biorxiv.org |

The development of a successful oral small-molecule drug hinges on creating a formulation that ensures the compound remains in a soluble, non-aggregated state until it can be absorbed. The ongoing clinical investigation into various formulations of AZD5004 demonstrates that research is actively addressing the inherent challenges of its poor water solubility and aggregation propensity. oaepublish.comoaes.cc

Mechanism of Action and Receptor Pharmacology

Primary Receptor Binding and Activation Cascades

The activation of the GLP-1R by agonists initiates a cascade of intracellular events pivotal to its therapeutic effects. nih.gov For small-molecule agonists, this process involves binding to a non-canonical site within the transmembrane domain, which then triggers the receptor's activation. mdpi.com

GLP-1 Receptor Occupancy and Ligand-Induced Conformational Changes

Unlike native GLP-1 peptides that bind to the extracellular domain, small-molecule agonists like GLP-1 receptor agonist 14 are thought to engage with a binding site located within the transmembrane helices of the receptor. mdpi.com This interaction is functionally orthosteric, meaning it directly activates the receptor, and induces a specific conformational change. This change is crucial for the subsequent coupling and activation of intracellular signaling proteins. While detailed structural studies for this specific compound are not widely published, its classification as a small-molecule agonist points towards this binding modality.

Gαs Protein Coupling and Adenylate Cyclase Activation

Upon agonist binding and the resultant conformational shift, the GLP-1 receptor preferentially couples to the stimulatory G-protein, Gαs. nih.gov This coupling activates Gαs, causing it to exchange GDP for GTP. The activated Gαs subunit then dissociates and stimulates membrane-bound adenylate cyclase. This enzyme's function is to catalyze the conversion of ATP into cyclic AMP (cAMP), a key second messenger. nih.gov

Intracellular Cyclic AMP (cAMP) Signaling Modulation

The primary outcome of the Gαs activation cascade is a significant increase in intracellular cAMP levels. nih.gov In a recent study, a related 3-phenyloxetane (B185876) derivative, also designated as compound 14 (DD202-114), demonstrated full agonistic efficacy in promoting cAMP accumulation. acs.org This elevation in cAMP is a hallmark of GLP-1 receptor activation and is directly linked to the downstream effects on glucose-dependent insulin (B600854) secretion. nih.gov

Table 1: In Vitro Agonist Activity

| Compound | Target | Action | Efficacy |

| This compound | GLP-1 Receptor | Potent Agonist | Modulates GLP-1R activity invivochem.com |

| Compound 14 (DD202-114) | GLP-1 Receptor | Potent and Selective Agonist | Full agonistic efficacy in cAMP accumulation acs.org |

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

GPCR signaling is also regulated by β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades. The degree to which an agonist recruits β-arrestin relative to its G-protein activation is a measure of its signaling bias. nih.gov

β-Arrestin-1 and β-Arrestin-2 Pathways

Signaling studies have revealed that some small-molecule GLP-1 receptor agonists exhibit a bias toward Gαs activation over β-arrestin recruitment. mdpi.comnih.gov For instance, the dual GIP/GLP-1 receptor agonist Tirzepatide shows a preference for cAMP generation over β-arrestin recruitment at the GLP-1 receptor. wikipedia.org This biased agonism is a significant area of research, as it is hypothesized that reduced β-arrestin engagement may lead to fewer gastrointestinal side effects. mdpi.com While specific data on β-arrestin-1 versus β-arrestin-2 recruitment by this compound is not available, its nature as a small-molecule agonist suggests it may share this Gs-biased profile. mdpi.com

Implications of Receptor Endocytosis for Cellular Response

The recruitment of β-arrestin typically leads to the phosphorylation of the receptor and its subsequent internalization or endocytosis. mdpi.com This process removes the receptor from the cell surface, leading to desensitization of the cell to further stimulation. However, it can also lead to signaling from intracellular compartments. A reduced propensity for β-arrestin recruitment would likely result in less receptor internalization, potentially leading to a more sustained signaling response from the cell surface. This characteristic is a key feature of Gs-biased GLP-1 receptor agonists. mdpi.com

Interaction with Other Incretin (B1656795) Receptors (if applicable to "Agonist 14")

"Peptide 14" is a prime example of a compound designed to interact with more than one incretin-related receptor.

"Peptide 14" is a unimolecular polypharmacological agent, specifically a dual agonist for the GLP-1 and glucagon (B607659) receptors. frontiersin.orgnih.gov This approach is based on the rationale that combining the actions of multiple hormones involved in metabolic control can lead to synergistic or enhanced therapeutic outcomes. d-nb.info The design of such co-agonists is a delicate balancing act. For instance, a balanced GLP-1R/GCGR co-agonist is predicted to enhance glycemic control and promote healthy fat mass loss, while a more glucagon-potent agonist might enhance weight loss through increased energy expenditure but could carry risks such as loss of lean mass and increased glucose production. frontiersin.org

"Peptide 14" was specifically developed as a balanced co-agonist. frontiersin.org In vitro studies demonstrated its activity at both the human GLP-1 receptor and the glucagon receptor. frontiersin.org The engineering of the C-terminal portion of exendin-4 (B13836491) with glucagon sequences was a key strategy in achieving this dual activity. frontiersin.org This approach has led to the development of other dual agonists, with some being advanced into clinical trials, such as SAR425899, which has a similar receptor potency profile to "Peptide 14". frontiersin.org

The following table summarizes the in vitro potency of "Peptide 14" at the human GLP-1 and glucagon receptors as measured by cAMP response.

| Receptor | Potency of "Peptide 14" (relative to native peptide) |

| Human GLP-1 Receptor (hGLP-1R) | Approximately 10-fold less potent |

| Human Glucagon Receptor (hGCGR) | Approximately equivalent potency |

| Data sourced from Evers and colleagues' research on exendin-based dual agonists. frontiersin.org |

This balanced co-agonism is thought to be crucial for its therapeutic effects. The activation of the GLP-1 receptor contributes to improved glycemic control and appetite suppression, while the activation of the glucagon receptor is believed to increase energy expenditure. frontiersin.orgnih.gov This dual mechanism of action resulted in significant weight loss in preclinical models. frontiersin.org

Preclinical Pharmacological Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies have provided initial insights into the pharmacokinetic properties of GLP-1 Receptor Agonist 14, suggesting a favorable profile for oral administration.

In a study involving Sprague-Dawley rats, this compound demonstrated high oral bioavailability. medchemexpress.com Following oral administration, the compound reached a maximum serum concentration (Cmax) of 1700 ng/mL and an area under the curve (AUC) of 10193 ng·h/mL. medchemexpress.com Notably, the oral bioavailability (F) was calculated to be 90%, indicating efficient absorption from the gastrointestinal tract. medchemexpress.com

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species |

|---|---|---|

| Cmax | 1700 ng/mL | Sprague-Dawley Rat |

| AUC | 10193 ng·h/mL | Sprague-Dawley Rat |

| Bioavailability (F) | 90% | Sprague-Dawley Rat |

Data sourced from MedchemExpress. medchemexpress.com

A significant advantage of small-molecule GLP-1 RAs like Compound 14 is their inherent resistance to degradation by dipeptidyl peptidase-4 (DPP-4). The native GLP-1 hormone has a very short half-life in circulation (1-2 minutes) primarily due to rapid inactivation by the DPP-4 enzyme. glpbio.compatsnap.com Peptide-based GLP-1 RAs are specifically engineered with amino acid substitutions to resist DPP-4 cleavage, thereby extending their duration of action. google.com

As this compound is a non-peptide small molecule, its chemical structure is not a substrate for DPP-4. immunomart.comgoogle.com This circumvents the primary metabolic pathway that inactivates native GLP-1, contributing to its metabolic stability and suitability for oral delivery without the need for modifications to prevent enzymatic cleavage by DPP-4. google.com

The distribution of GLP-1 RAs to various tissues is key to their diverse pharmacological effects, which extend beyond pancreatic glucose control to include actions on the central nervous system (CNS), cardiovascular system, and kidneys. GLP-1 receptors are known to be distributed in the brain, particularly in regions like the hypothalamus and hippocampus.

Some peptide-based GLP-1 RAs, such as liraglutide (B1674861) and semaglutide (B3030467), have been shown to cross the blood-brain barrier (BBB) and exert central effects. However, specific data regarding the tissue distribution and CNS penetration of this compound are not available in the public domain. As a small molecule, its ability to penetrate the BBB would be governed by its physicochemical properties like molecular size, lipophilicity, and interaction with efflux transporters, which may differ significantly from large peptide agonists.

Receptor Affinity and Potency in Cell-Based Assays

This compound has been identified as a potent activator of the human GLP-1 receptor in in-vitro functional assays.

Cell-based assays measuring the agonistic activity of the compound on the human GLP-1 receptor have determined its half-maximal effective concentration (EC50) to be in the range of 0-20 nM. medchemexpress.com This level of potency indicates a strong ability to activate the receptor and stimulate downstream signaling pathways, such as cyclic AMP (cAMP) production, which is a hallmark of GLP-1 receptor activation.

The potency of this compound can be contextualized by comparing it to native GLP-1 and other agonists. Native GLP-1 typically exhibits high potency, with EC50 values in the low picomolar to nanomolar range, depending on the assay system.

Table 2: Comparative Potency of GLP-1 Receptor Agonists

| Compound | Type | Potency (EC50) |

|---|---|---|

| This compound | Small Molecule | 0-20 nM medchemexpress.com |

| Native GLP-1(7-36) | Endogenous Peptide | ~8 pM - 1.0 nM |

| Exenatide (B527673) | Peptide Agonist | ~6.3 pM |

| Liraglutide | Peptide Agonist | ~0.06 nM |

| Orforglipron (LY3502970) | Small Molecule Agonist | ~25.6 nM (human, low receptor density) |

Note: Potency values can vary significantly based on assay conditions.

As shown in the table, the potency of this compound is within the range of other known agonists, including other small-molecule compounds developed for oral administration.

The determination of agonist potency in cell-based assays is highly sensitive to the specific conditions and system used. immunomart.com Factors such as the cell line (e.g., CHO, HEK293), the level of receptor expression, and the specific signaling pathway measured (e.g., cAMP accumulation) can significantly influence the resulting EC50 values. immunomart.com For instance, agonist potency often appears higher in cell lines with overexpressed receptors due to the presence of "receptor reserve". Furthermore, the presence of serum albumin in the assay medium can affect the potency of compounds that bind to albumin, a strategy used to extend the half-life of some long-acting agonists. Therefore, direct comparison of potency values across different studies requires careful consideration of the methodologies employed.

Receptor Selectivity Profile

The therapeutic efficacy and safety of a GLP-1 RA are critically dependent on its selectivity for the GLP-1 receptor over other related class B G protein-coupled receptors, such as the glucagon (B607659) (GCG) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. Cross-reactivity with the glucagon receptor, for example, could lead to opposing effects on blood glucose.

Specific data on the selectivity of this compound against the GIP and glucagon receptors are not available in the reviewed literature. However, one available data point indicates a degree of selectivity against an unrelated transporter. In an in-vitro assay using HEK293 cells, the compound inhibited the organic anion-transporting polypeptide 1B1 (OATP1B1) with a half-maximal inhibitory concentration (IC50) greater than 1 µM. medchemexpress.com Given its potent EC50 of 0-20 nM for the GLP-1 receptor, this suggests a selectivity window of at least 50-fold over this particular off-target. Further studies are required to fully characterize its selectivity profile against closely related hormone receptors.

Specificity for GLP-1R over Related Family B GPCRs (e.g., Secretin Receptor)

A critical aspect of the preclinical pharmacological characterization of any GLP-1 receptor (GLP-1R) agonist is its specificity for the target receptor. High specificity ensures that the therapeutic effects are mediated through the intended pathway, minimizing off-target effects that could arise from the activation of other related receptors. The GLP-1R belongs to the Class B family of G protein-coupled receptors (GPCRs), which also includes receptors for other peptide hormones such as glucagon (GCGR), glucose-dependent insulinotropic polypeptide (GIPR), and secretin (SCTR). nih.govgubra.dk These receptors share a degree of sequence and structural homology, making receptor specificity a key determinant of a drug candidate's pharmacological profile. nih.govmdpi.com

The development of highly selective GLP-1R agonists has been a significant goal in drug discovery. For instance, the small-molecule agonist LY3502970 was found to be highly potent and selective for the GLP-1R over other class B GPCRs. pnas.org This selectivity is crucial as inadvertent activation of other receptors could lead to undesired physiological responses. For example, activation of the GCGR can lead to increased glucose production, counteracting the desired glucose-lowering effect of GLP-1R activation. frontiersin.org Similarly, while dual agonism of GLP-1R and GIPR is being explored for enhanced therapeutic benefit in some cases, for a selective GLP-1R agonist, activity at the GIPR is considered an off-target effect. dovepress.comresearchgate.net

Research has also focused on engineering GLP-1R agonists with improved selectivity by modifying the peptide backbone. In one approach, the secretin peptide, which is not known to aggregate like GLP-1, was used as a scaffold to develop selective GLP-1R agonists. gubra.dk Through systematic mutations and machine-learning-guided analysis, specific amino acid substitutions were identified that could abolish SCTR potency while maintaining or even enhancing GLP-1R potency. acs.org For example, substitutions at positions 10, 14, and 19 of the secretin backbone were found to decrease SCTR potency with a negligible effect on GLP-1R potency. gubra.dk

The following tables present data on the selectivity of representative GLP-1R agonists for the GLP-1R over other Family B GPCRs.

Table 1: In Vitro Potency (EC50) of a Novel GLP-1R Agonist (GUB021794) at GLP-1R and SCTR

| Receptor | EC50 (pM) |

|---|---|

| GLP-1R | 15 |

| SCTR | >10000 |

Data derived from a study on machine-learning-guided peptide drug discovery, where GUB021794 was developed from a secretin backbone to be a selective GLP-1R agonist. gubra.dk

Table 2: Selectivity Profile of the Small-Molecule GLP-1R Agonist LY3502970

| Receptor | Agonist Activity (EC50, nM) |

|---|---|

| Human GLP-1R | 29 |

| Human GIPR | >10,000 |

| Human GCGR | >10,000 |

This table illustrates the high selectivity of LY3502970 for the human GLP-1R over the closely related GIP and glucagon receptors. pnas.org

Table 3: Impact of Amino Acid Substitutions on Receptor Potency

| Position | Substitution | Effect on GLP-1R Potency | Effect on SCTR Potency |

|---|---|---|---|

| 10 | I or V | Negligible | Reduced |

| 14 | F, Y, or L | Negligible | Reduced |

| 18 | A, Aib, L | Considerably Improved | Marginally Affected |

| 22 | F, W, or Y | Considerably Improved | Marginally Affected |

This table summarizes findings from a study aimed at enhancing GLP-1R selectivity by modifying the secretin backbone. gubra.dk Amino acid substitutions at specific positions were shown to differentially affect potency at the GLP-1 and secretin receptors.

Synthesis and Medicinal Chemistry Approaches

Synthetic Pathways and Methodologies

The creation of long-acting GLP-1 receptor agonists relies on advanced chemical synthesis techniques that enable the precise construction of complex peptide molecules and their subsequent modification.

Solid-Phase Peptide Synthesis (SPPS) is the foundational technology for producing GLP-1 receptor agonists. nih.gov This method involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin support. princeton.edu The process uses a repeating cycle of deprotection and coupling of amino acid building blocks. princeton.edu The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, and the synthesis can be automated using microwave-assisted instruments to improve efficiency and yield. nih.govbiorxiv.org

For complex peptides, a hybrid approach combining SPPS and liquid-phase peptide synthesis (LPPS) may be used. In this strategy, shorter peptide fragments are first synthesized with high purity using SPPS, cleaved from the resin, and then joined together in solution (a process called fragment condensation) to form the full-length peptide. princeton.edugyrosproteintechnologies.com This hybrid method can reduce the accumulation of impurities that often occurs during the synthesis of very long peptides. gyrosproteintechnologies.com

To accelerate the discovery and optimization of novel GLP-1 receptor agonists, researchers employ parallel synthesis and high-throughput screening (HTS) platforms. endocrine-abstracts.org These systems allow for the simultaneous synthesis of hundreds or even thousands of distinct peptide variants in microplate formats. gubra.dk This rapid generation of peptide libraries enables a systematic exploration of the effects of different amino acid substitutions on key properties like receptor potency, selectivity, and physicochemical stability. endocrine-abstracts.orggubra.dk

These high-throughput platforms are often integrated with machine learning algorithms. endocrine-abstracts.orggubra.dk By analyzing the large datasets generated from screening these peptide libraries, quantitative structure-activity relationship (QSAR) models can be developed. gubra.dk These models help identify which amino acid positions and substitutions are critical for improving desired characteristics, thereby guiding the rational design of next-generation agonists with optimized properties. endocrine-abstracts.orggubra.dk For instance, such a platform was used to screen 2,688 peptides to develop novel GLP-1 receptor agonists from a secretin peptide backbone. endocrine-abstracts.orggubra.dk

| Platform Feature | Description | Research Application | Source |

| Peptide Synthesis | Solid-phase peptide synthesis (SPPS) in a plate format. | Generation of large, diverse peptide libraries. | gubra.dk |

| Screening Assays | High-throughput functional assays for receptor potency and physicochemical properties (e.g., solubility, fibrillation). | Systematic screening of thousands of peptide variants for desired characteristics. | endocrine-abstracts.orggubra.dk |

| Data Analysis | Machine learning (e.g., random forest models) to build QSAR models. | Identification of key amino acid substitutions that determine peptide properties and guide rational design. | endocrine-abstracts.orggubra.dk |

| Optimization | Iterative cycles of design, synthesis, and screening. | Simultaneous optimization of multiple parameters like potency, selectivity, and stability. | endocrine-abstracts.org |

Linker chemistry is a critical component in the design of long-acting GLP-1 receptor agonists, particularly for attaching pharmacokinetic modifiers like fatty acids. pnas.org The linker connects the modifying group to a specific amino acid (commonly lysine) in the peptide sequence. pnas.org Its structure can significantly influence the final properties of the drug.

For example, in the development of liraglutide (B1674861), a gamma-glutamic acid (γ-Glu) linker was used to attach a C16 fatty acid to lysine (B10760008) at position 26. nih.gov In the case of semaglutide (B3030467), a more complex hydrophilic linker was employed to connect a C18 fatty diacid to lysine-26. pnas.org The design of these linkers is crucial for ensuring that the fatty acid modification does not significantly impair the peptide's ability to bind to and activate the GLP-1 receptor. acs.org Research has also explored dual-purpose linkers that can simultaneously stabilize the peptide's helical structure and provide a point of attachment for an imaging agent. uwo.ca

Strategies for Enhancing In Vivo Stability and Half-Life

The primary goal of modifying the native GLP-1 peptide is to extend its circulating half-life from minutes to hours or even days. This is achieved through two main strategies: preventing enzymatic degradation and reducing renal clearance.

Acylation, or the attachment of a fatty acid chain (lipidation), is a highly successful strategy for prolonging the half-life of GLP-1 receptor agonists. acs.orgnih.gov This modification enables the peptide to reversibly bind to serum albumin, the most abundant protein in the blood, which has a half-life of approximately 19 days. acs.org

This albumin binding has two key benefits:

Protection from Degradation: The large size of the albumin-peptide complex sterically hinders the approach of degrading enzymes like DPP-4. nih.gov

Reduced Renal Clearance: The complex is too large to be efficiently filtered out by the kidneys, significantly slowing its elimination from the bloodstream. nih.govresearchgate.net

The length of the fatty acid chain and the structure of the linker are fine-tuned to achieve an optimal balance between strong albumin binding (for a long half-life) and maintaining high receptor potency. acs.org This strategy is the basis for the once-daily administration of liraglutide and the once-weekly administration of semaglutide. pnas.org

| GLP-1 Agonist | Modification Strategy | Key Features | Source |

| Liraglutide | Acylation with a C16 fatty acid via a glutamate (B1630785) linker at Lys26. | Promotes albumin binding, extending plasma half-life to 11-13 hours. | pnas.orgnih.govresearchgate.net |

| Semaglutide | Acylation with a C18 fatty diacid via a hydrophilic linker at Lys26; Aib substitution at position 8. | Stronger albumin binding and resistance to DPP-4 cleavage, extending half-life to ~7 days. | pnas.orgresearchgate.net |

| Tirzepatide | Dual GIP/GLP-1 receptor agonist with a C20 fatty diacid moiety. | Long-acting profile suitable for once-weekly administration. | acs.orgpnas.org |

The primary site of GLP-1 degradation is the cleavage between Alanine (B10760859) at position 8 and Glutamate at position 9 by the enzyme DPP-4. nih.govacs.org To block this action, a common strategy is to replace the natural L-Alanine at position 8 with a non-canonical amino acid. pnas.org

A widely used substitute is α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. nih.govacs.org The presence of Aib at position 8 makes the peptide bond resistant to cleavage by DPP-4, thereby preventing this major route of inactivation. pnas.orgacs.org This substitution is a key feature in several long-acting agonists, including semaglutide. pnas.org In addition to Aib, other substitutions, such as replacing the natural L-amino acid with its D-amino acid counterpart or using aza-amino acids (where the α-carbon is replaced by a nitrogen atom), have also been explored to confer resistance to proteolytic degradation. biorxiv.orgnih.govresearchgate.net

Albumin Binding Optimization for Systemic Protraction

A critical strategy to extend the half-life of GLP-1 receptor agonists is to facilitate their reversible binding to serum albumin, a natural carrier protein in the bloodstream. frontiersin.orgacs.org This approach protects the agonist from rapid degradation and renal clearance. frontiersin.org Medicinal chemists have explored various methods to optimize this interaction, often by conjugating fatty acids or albumin-binding domains to the peptide structure. frontiersin.orgresearchgate.net

One explored strategy involves the site-specific attachment of a half-life extender (HLE), such as a C18 diacid (C18DA) linked via a mini-polyethylene glycol (OEG) spacer, to the peptide. acs.orggubra.dk In studies on secretin-derived GLP-1 receptor agonists, position 14 was identified as a suitable site for such lipidation. acs.orggubra.dk A library of compounds was synthesized with this HLE at position 14 to systematically evaluate its impact. acs.orggubra.dk The attachment of HLEs at position 14 was found to have a positive effect on GLP-1 receptor potency and could also induce selectivity for the GLP-1 receptor. gubra.dk

Another approach involves conjugating the GLP-1 analogue to an albumin-binding domain (ABD). nih.govplos.org For instance, an exenatide (B527673) analog with a leucine (B10760876) substitution at position 14, named [Leu¹⁴]exenatide-ABD, was developed. plos.org This molecule incorporates an ABD scaffold, which confers a high binding affinity to albumin. plos.org This strategy resulted in a significantly extended circulating half-life compared to the unconjugated peptide. plos.org Similarly, a series of fusion peptides, designated PES, were designed where a mutated GLP-1(7-37) was fused to an albumin-binding tag. In this series, the compound PES14 demonstrated favorable albumin binding affinity and in vitro plasma stability. rsc.org

The table below summarizes different approaches for albumin binding optimization involving position 14.

| Compound/Strategy | Modification at/related to Position 14 | Purpose | Outcome | Citation |

| Secretin-based Agonists | Lipidation at position 14 with C18DA-gGlu-2xOEG | Half-life extension | Positive effect on GLP-1R potency and induced selectivity. | acs.orggubra.dk |

| [Leu¹⁴]exenatide-ABD | Leucine at position 14, conjugated to an Albumin Binding Domain (ABD) | Half-life extension | Picomolar binding to albumin and extended circulating half-life. | plos.org |

| PES14 | Fusion peptide with mutated GLP-1 and an albumin-binding tag | Half-life extension | Showed better albumin binding affinity and plasma stability compared to other analogs in the series. | rsc.org |

Structure-Activity Relationship (SAR) Studies Guiding Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of novel GLP-1 receptor agonists. pnas.org These studies systematically alter the chemical structure of a lead compound and evaluate the resulting changes in biological activity, providing critical insights for optimizing potency, selectivity, and physicochemical properties.

In the context of developing selective GLP-1 receptor agonists from a secretin peptide backbone, SAR studies highlighted the importance of several amino acid positions, including position 14. acs.org The introduction of specific amino acid residues at these key positions was found to modulate the agonist's activity at the GLP-1 and secretin receptors. acs.org

Positional Scanning and Mutagenesis for Enhanced Potency and Selectivity

A deep mutational scan (DMS) was performed on a dual GLP-1R/SCTR (secretin receptor) agonist, where all natural amino acids (except cysteine and methionine) were introduced at all sequence positions. acs.org This comprehensive analysis identified position 14 as being critical for enhancing GLP-1 receptor selectivity. acs.org Specifically, substituting the original residue at position 14 with Phenylalanine (F), Tyrosine (Y), or Leucine (L) was shown to decrease secretin receptor (SCTR) potency with a negligible effect on GLP-1 receptor potency, thus improving the selectivity profile. acs.org

Further studies involving a "lipidation scan" confirmed that attaching HLEs at position 14 not only extended half-life but also induced GLP-1R selectivity, consistent with the findings from the deep mutational scan. gubra.dk This indicates that modifications at this position can simultaneously address multiple therapeutic objectives.

The following table details the effects of specific mutations at position 14 on receptor selectivity.

| Original Backbone | Position | Substitution | Effect on GLP-1R Potency | Effect on SCTR Potency | Overall Effect | Citation |

| Secretin-derived dual agonist | 14 | F, Y, or L | Negligible | Decreased | Improved GLP-1R Selectivity | acs.org |

| Secretin-derived dual agonist | 14 | Attachment of HLE | Positive | Not specified, but selectivity induced | Half-life extension and GLP-1R Selectivity | gubra.dk |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that drive the desired biological response. nih.govmdpi.com

In the development of novel GLP-1 receptor agonists from a secretin backbone, machine learning-enabled QSAR approaches were instrumental. nih.govendocrine-abstracts.org A platform called "streaMLine" was developed to design, synthesize, screen, and analyze large peptide libraries, generating the substantial datasets required for robust QSAR modeling. nih.govendocrine-abstracts.org A total of 2,688 peptides were synthesized and screened to build these models. gubra.dkendocrine-abstracts.org

The QSAR models, often based on random forest algorithms, were trained on the relationship between the peptide sequences and various assay endpoints, including receptor potency and selectivity. acs.org These models used SHAP (SHapley Additive exPlanations) values to quantify the contribution of each amino acid substitution to the observed activity. acs.orggubra.dk The analysis revealed that substitutions at position 14, among others, had negative SHAP values for SCTR potency, identifying this position as critical for abolishing SCTR activity and thereby enhancing GLP-1R selectivity. acs.org This data-driven approach allows for the efficient design of peptides with optimized properties. nih.gov

In Vitro and Ex Vivo Research Methodologies

Cell-Based Functional Assays

Cell-based functional assays are critical for determining how a GLP-1 receptor agonist activates the GLP-1 receptor (GLP-1R) and triggers downstream cellular responses. These assays typically use engineered cell lines that stably or transiently express the human GLP-1R. nih.gov

The primary signaling pathway for the GLP-1R involves the activation of Gαs, a stimulatory G protein, which in turn stimulates adenylyl cyclase to increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). acs.orginnoprot.com cAMP accumulation assays are therefore a cornerstone for measuring the potency and efficacy of GLP-1R agonists. google.com

In these assays, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells expressing the GLP-1R are treated with varying concentrations of the agonist. nih.govacs.org The resulting change in intracellular cAMP levels is then quantified. google.com This allows for the generation of dose-response curves from which key pharmacological parameters, like the half-maximal effective concentration (EC50), can be calculated. nih.gov The EC50 value represents the concentration of the agonist required to elicit 50% of the maximal response, with lower values indicating higher potency. GLP-1 receptor agonist 14 has been identified as a potent agonist, demonstrating an EC50 value between 0 and 20 nM in a human GLP-1R activation assay. medchemexpress.com

Table 1: Comparative Potency of GLP-1 Receptor Agonists in cAMP Assays

| Agonist | Cell Line | Reported EC50 | Citation |

|---|---|---|---|

| This compound | Human GLP-1R expressing cells | 0-20 nM | medchemexpress.com |

| Tirzepatide | HEK293 (low-density hGLP-1R) | ~18-fold lower potency than GLP-1 | jci.org |

| Semaglutide (B3030467) | CHO (hGLP-1R) | 6.2 pM | frontiersin.org |

| GLP-1 (7-36) | HEK293 (low-density hGLP-1R) | ~700 pM affinity | jci.org |

| Danuglipron | CHO (hGLP-1R) | Assessed for activity | acs.org |

Note: EC50 values can vary significantly between studies due to different assay conditions and cell lines used. nih.govfrontiersin.org

Upon agonist binding, G protein-coupled receptors (GPCRs) like the GLP-1R are often internalized from the cell surface into endosomes. This process, which can lead to receptor desensitization or endosomal signaling, is a key aspect of an agonist's functional profile. researchgate.netmdpi.com Receptor internalization can be monitored using several techniques, including confocal microscopy of fluorescently-tagged receptors and ELISA-based methods that quantify cell surface receptor expression. acs.orgmdpi.com

A critical protein involved in the internalization and signaling of many GPCRs is β-arrestin. nih.gov Agonist-induced recruitment of β-arrestin to the GLP-1R can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation. jci.orgacs.org Some agonists exhibit "biased agonism," where they preferentially activate the G-protein/cAMP pathway over β-arrestin recruitment. nih.govpnas.org This biased activity is thought to be therapeutically advantageous, potentially enhancing desired metabolic effects. nih.govpnas.org Agonists with reduced β-arrestin recruitment may show less receptor internalization compared to balanced agonists. jci.orgnih.gov For instance, tirzepatide has been shown to be a weak recruiter of β-arrestin at the GLP-1R and induces less receptor internalization compared to GLP-1. jci.org Similarly, the novel agonist GL0034 displays a bias in favor of cAMP signaling over β-arrestin-2 recruitment and receptor endocytosis when compared to semaglutide. researchgate.netnih.gov

Table 2: Functional Characteristics of GLP-1R Agonists in Internalization and β-Arrestin Recruitment

| Agonist | Assay Method | Key Finding | Citation |

|---|---|---|---|

| Tirzepatide | Enzyme Fragment Complementation | Low efficacy (<10% Emax) for β-arrestin2 recruitment at GLP-1R. | jci.org |

| Tirzepatide | SNAP-tagged GLP-1R | Weaker ability to drive GLP-1R internalization compared with GLP-1. | jci.org |

| GL0034 | HEK293 & INS-1832/3 cells | Bias in favour of cAMP over GLP-1R endocytosis and β-arrestin-2 recruitment. | nih.gov |

| MAR709 | hGLP-1R-Rluc8+ HEK293T cells | Strikingly decreased receptor internalization (51% Emax) compared to GLP-1. | nih.gov |

In addition to cAMP signaling, GLP-1R activation can also lead to the mobilization of intracellular calcium ([Ca2+]i). upstatemedicine.compnas.org This is considered an important downstream signaling event, particularly in pancreatic β-cells, where it contributes to insulin (B600854) secretion. researchgate.net Studies have shown that GLP-1 can trigger increases in both cytosolic and mitochondrial Ca2+ concentrations. upstatemedicine.com The mobilization of intracellular calcium can be measured in real-time using fluorescent Ca2+ indicators in GLP-1R-expressing cells. researchgate.net Research has also indicated that the structural integrity of the GLP-1R dimer is crucial for this response, as disrupting the receptor's dimerization interface leads to a significant loss of intracellular calcium mobilization by peptide agonists. pnas.org Furthermore, genetic variations in the GLP-1R gene have been linked to altered intracellular calcium mobilization following stimulation with GLP-1. tandfonline.com

The cellular signaling initiated by GLP-1R agonists ultimately leads to changes in gene expression and protein function within target cells. For example, in pancreatic α-cells, GLP-1R agonists can induce the expression of GLP-1, a process mediated by the signaling protein 14-3-3-zeta. nih.gov In hepatocytes, GLP-1 and its analogs have been found to increase the mRNA expression of the ABCA1 transporter, which plays a role in cholesterol efflux. e-dmj.org Furthermore, chronic treatment with the GLP-1R agonist liraglutide (B1674861) in a preclinical mouse model of lipodystrophy led to a reduction in markers associated with liver fibrosis. elsevierpure.com These studies demonstrate the broader impact of GLP-1R activation on cellular protein networks and gene regulation.

Ligand Binding Assays

Ligand binding assays are used to directly measure the interaction between an agonist and its receptor. These assays are fundamental for determining the binding affinity of a compound, which is a measure of how tightly it binds to the receptor.

A classic and widely used method for determining binding affinity is the radioligand competition binding assay. pnas.orgnih.gov In this technique, membranes prepared from cells expressing the GLP-1R are incubated with a constant concentration of a radiolabeled ligand (e.g., 125I-GLP-1) and increasing concentrations of an unlabeled competitor ligand (the agonist being tested). pnas.orgbioscientifica.com The unlabeled agonist competes with the radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand, a competition curve can be generated, from which the inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) can be calculated. nih.gov These values provide a quantitative measure of the agonist's binding affinity for the GLP-1R. nih.gov Studies have shown that tirzepatide has a 5-fold lower binding affinity for the GLP-1R compared to native GLP-1, while the novel agonist GL0034 exhibits an increased binding affinity compared to semaglutide. jci.orgnih.gov

Table 3: Binding Affinity of Select Agonists at the GLP-1 Receptor

| Agonist | Assay Description | Finding | Citation |

|---|---|---|---|

| Tirzepatide | Radioligand competition binding | 5-fold lower affinity for GLP-1R compared to native GLP-1. | jci.org |

| GL0034 | Kinetic binding parameters | Increased binding affinity compared to semaglutide. | nih.gov |

| GLP-1 | Radioligand binding | Affinity (Kd) of ~700 pM in HEK293 cells. | jci.org |

| Exendin-4 (B13836491) | Radioligand binding | Binds with 1-3 nM affinity to isolated GLP-1R N-terminal domain. | nih.gov |

Mechanistic Investigations in Isolated Primary Cells

Insulin Secretion from Pancreatic Islets

The insulinotropic action of GLP-1 receptor agonists is fundamentally dependent on glucose concentrations, a characteristic that has been extensively verified through in vitro and in vivo studies. nih.gov GLP-1 receptor agonists show little to no effect on insulin secretion in the absence of elevated glucose. nih.gov This glucose-dependent activity is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. nih.govwikipedia.org

In vitro experiments using isolated pancreatic islets have been instrumental in elucidating the mechanisms underlying this effect. Studies on rat insulinoma cell lines demonstrated that while GLP-1 alone at a concentration of 10 nM induced a modest 1.5- to 2.5-fold increase in insulin secretion without glucose, the presence of 10 mM glucose amplified this effect to an approximately six-fold induction over baseline. nih.gov This highlights the synergistic relationship between GLP-1 receptor activation and glucose metabolism in stimulating insulin release.

The binding of a GLP-1 receptor agonist to its G-protein-coupled receptor (GPCR) on pancreatic β-cells initiates a signaling cascade that is primarily mediated by the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). wikipedia.orgelsevier.esnih.gov This rise in cAMP activates downstream effectors, including protein kinase A (PKA) and cAMP-regulated guanine (B1146940) nucleotide exchange factors (Epac), which in turn modulate ion channel activity and elevate cytosolic Ca2+ levels, ultimately enhancing the exocytosis of insulin-containing granules. wikipedia.orgelsevier.es

Research on isolated human islets has further refined our understanding. Treatment of human islets with the GLP-1 receptor agonist liraglutide was shown to increase the expression of prohormone convertase 1/3 (PCSK1), which is involved in the processing of proglucagon to active GLP-1. jci.orgnih.gov This suggests a positive feedback loop where GLP-1 receptor activation can enhance the local production of active GLP-1 within the islet, further potentiating insulin secretion. jci.orgnih.gov Furthermore, studies with the dual GIP/GLP-1 receptor agonist tirzepatide in a human pancreatic β-cell line demonstrated a synergistic or additive activation of cAMP signaling compared to either GLP-1 or GIP alone. frontiersin.org

The following table summarizes the glucose-dependent insulin secretion in response to a GLP-1 receptor agonist in an in vitro setting.

| Glucose Concentration | GLP-1 Agonist Concentration | Fold Increase in Insulin Secretion (vs. Control) |

| 0 mM | 10 nM | 1.5 - 2.5 |

| 10 mM | 0 nM | 1.5 - 2.5 |

| 10 mM | 10 nM | ~6.0 |

Cellular Proliferation and Apoptosis Modulation

GLP-1 receptor agonists have been shown to act as growth factors for pancreatic β-cells, promoting their proliferation and survival, which is a critical aspect in the context of type 2 diabetes where β-cell mass is often reduced. elsevier.esoup.com These effects are mediated through the activation of several intracellular signaling pathways.

In vitro studies have demonstrated that GLP-1 receptor activation enhances β-cell proliferation. elsevier.es The mechanisms involve the stimulation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which influences the activity of transcription factors like pancreatic and duodenal homeobox 1 (PDX1) and Forkhead box O1 (FoxO1). nih.gov GLP-1 has been observed to inhibit FoxO1 activity, thereby promoting β-cell proliferation. nih.gov It also enhances the expression and activity of PDX1, a key transcription factor for β-cell development and function. elsevier.esnih.gov

Beyond proliferation, GLP-1 receptor agonists exert potent anti-apoptotic effects on β-cells. oup.com This has been demonstrated in freshly isolated human islets where GLP-1 receptor activation protects against apoptosis induced by various stressors like cytokines. oup.com The anti-apoptotic signaling of GLP-1 is mediated through multiple pathways, including the activation of PKA and the PI3K/Akt pathway. oup.comnih.gov Activation of the PI3K/Akt pathway has been shown to be crucial for the anti-apoptotic effect of GLP-1. oup.com Furthermore, GLP-1 can inhibit the activity of caspase-3, a key enzyme in the apoptotic cascade. nih.gov

The table below outlines the key signaling pathways involved in the proliferative and anti-apoptotic effects of GLP-1 receptor agonists on pancreatic β-cells.

| Cellular Effect | Key Signaling Pathways Activated | Key Transcription Factors/Proteins Modulated |

| Proliferation | PI3K/Akt, Protein Kinase Cζ | PDX1 (enhanced), FoxO1 (inhibited) |

| Anti-apoptosis | PI3K/Akt, PKA | Caspase-3 (inhibited), Akt, CREB |

Biochemical Assays for Stability and Degradation

The therapeutic utility of peptide-based drugs like GLP-1 receptor agonists is often limited by their susceptibility to enzymatic degradation in vivo. A primary enzyme responsible for the rapid inactivation of native GLP-1 is dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal amino acids, resulting in a very short plasma half-life of approximately 2 minutes. wikipedia.org Consequently, a significant focus of in vitro research has been the development and characterization of degradation-resistant GLP-1 analogues.

Biochemical assays are crucial for assessing the stability of these modified peptides. A common method involves incubating the peptide in human serum or plasma and monitoring its degradation over time using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC/MS). lcms.czbakerlab.org These assays allow for the determination of the peptide's half-life and the identification of cleavage sites. plos.org

For instance, in a human serum stability assay, native GLP-1 exhibited a half-life of about 3.5 hours. bakerlab.org In contrast, a modified analogue, G1, which incorporated a substitution at the DPP-4 cleavage site, showed a significantly improved half-life of approximately 40 hours. bakerlab.org Another analogue, G2, demonstrated even greater stability, comparable to that of Semaglutide, with almost no degradation observed after 48 hours. bakerlab.org

Forced degradation studies are also employed to understand the chemical stability of GLP-1 receptor agonists under various stress conditions, such as exposure to oxidizing agents (e.g., hydrogen peroxide) or changes in pH. lcms.cz These studies help to identify potential degradation products and assess the intrinsic stability of the molecule. lcms.cz LC/MS is a powerful tool in this context, enabling the identification and characterization of impurities and degradation products that may arise during manufacturing, storage, or administration. lcms.cz

The following table provides a comparative overview of the stability of different GLP-1 receptor agonists in a human serum assay.

| Compound | Key Modifications | Half-life in Human Serum |

| Native GLP-1 | None | ~3.5 hours |

| GLP-1 Analogue (G1) | Aib substitution at Ala8 | ~40 hours |

| Semaglutide | Aib at Ala8, lipid modification | >48 hours |

| GLP-1 Analogue (G2) | Lipid modification | >48 hours |

Animal Model Investigations

Model Selection and Validation for GLP-1RA Research

The investigation of glucagon-like peptide-1 receptor agonists (GLP-1RAs) heavily relies on animal models to elucidate their physiological mechanisms and therapeutic potential before clinical application in humans. The selection of an appropriate animal model is a critical step that influences the translatability of preclinical findings.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are the most extensively used systems in GLP-1RA research due to their genetic tractability, relatively short life cycle, and well-characterized physiology. nih.govekb.eg These models have been instrumental in studying the effects of GLP-1RAs on metabolic regulation, neuroprotection, and cardiovascular function. nih.govekb.eg

Diet-induced obesity (DIO) mice, for instance, are created by feeding them a high-fat diet for an extended period, leading to symptoms like obesity and hyperlipidemia, which mimic aspects of human metabolic syndrome. cyagen.com Another common model is the leptin receptor-deficient db/db mouse, which represents a more advanced stage of type 2 diabetes. mdpi.com Studies using these models have demonstrated that GLP-1RAs can improve glycemic control, reduce hepatic lipid accumulation, and in some cases, promote weight loss. mdpi.com For example, research in DIO mice and non-human primates has shown that GLP-1 based therapies significantly reduce blood glucose and body weight, primarily by increasing lipid and carbohydrate oxidation and energy consumption. bioscientifica.com

Furthermore, rodent models have been crucial in dissecting the central nervous system (CNS) effects of GLP-1RAs. It has been established that central administration of GLP-1 in rodents potently reduces food intake. researchgate.net Studies involving intracerebroventricular (ICV) injections of GLP-1RAs in rodents have consistently shown a reduction in food intake and body weight. diabetesjournals.org These models have also been pivotal in identifying the specific brain regions, such as the hypothalamus and brainstem, that mediate the anorectic effects of GLP-1RAs. diabetesjournals.orgnih.gov

The following table summarizes key rodent models used in GLP-1RA research and their primary applications:

| Rodent Model | Key Characteristics | Primary Research Applications |

| Diet-Induced Obesity (DIO) Mice/Rats | Developed by prolonged high-fat diet feeding, exhibiting obesity, insulin (B600854) resistance, and hyperlipidemia. cyagen.com | Studying the effects of GLP-1RAs on weight management, glucose metabolism, and fatty liver disease. cyagen.commdpi.com |

| db/db Mice | Genetically deficient in the leptin receptor, leading to severe obesity, hyperglycemia, and insulin resistance. mdpi.com | Investigating GLP-1RA efficacy in advanced type 2 diabetes and its complications. mdpi.com |

| Zucker Diabetic Fatty (ZDF) Rats | Exhibit obesity, hyperlipidemia, and progressive hyperglycemia leading to insulin dependence. | Evaluating long-term effects of GLP-1RAs on glycemic control and beta-cell function. |

| MPTP-induced Parkinson's Disease Mice | Neurotoxin-induced model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease. frontiersin.org | Assessing the neuroprotective and anti-inflammatory effects of GLP-1RAs. nih.govfrontiersin.org |

Considerations for Humanized GLP-1R Models

While standard rodent models have provided invaluable insights, inherent differences exist between the rodent and human GLP-1 receptor (GLP-1R). To enhance the predictive value of preclinical studies, humanized GLP-1R mouse models have been developed. plos.orgnih.govnih.gov These models express the human GLP-1R, allowing for a more accurate assessment of the efficacy and binding characteristics of novel GLP-1RAs intended for human use. plos.orgnih.govnih.govgenoway.com

One such model involves knocking in the human GLP-1R gene at the murine Glp-1r locus. plos.orgnih.gov Studies with these mice have shown that they exhibit physiological responses to GLP-1R agonists, such as exendin-4 (B13836491), that are comparable to wild-type mice, validating their use for in vivo testing. plos.orgnih.govnih.gov Furthermore, these models can be engineered to include features like flanking LoxP sites, enabling tissue-specific deletion of the receptor, and C-terminal FLAG epitopes for affinity purification of the receptor and its interacting partners. plos.orgnih.govnih.gov This allows for more detailed investigations into the tissue-specific actions of GLP-1RAs.

The development of these sophisticated models addresses the limitations of earlier approaches where some human-specific GLP-1RAs showed unexpected ineffectiveness in standard mouse models, likely due to differences in receptor binding or function. genoway.com Humanized models are particularly crucial for testing novel therapeutic agents that may have different affinities for the human versus the rodent receptor. plos.orgnih.govnih.gov

Preclinical Efficacy Studies Focused on Mechanistic Outcomes

Preclinical studies in animal models are essential for understanding the fundamental mechanisms through which GLP-1RAs exert their therapeutic effects. These investigations focus on how these compounds modulate metabolic pathways and influence the central nervous system to regulate energy balance.

Metabolic Regulation in Animal Models

GLP-1RAs have profound effects on various aspects of metabolism, which have been extensively studied in animal models of metabolic disease. cyagen.commdpi.comnih.govjci.org These studies have been crucial in demonstrating the multifaceted actions of GLP-1RAs beyond their initial characterization as incretin (B1656795) mimetics.

A primary mechanism of action for GLP-1RAs is the regulation of blood glucose levels. plos.orgnih.govmdpi.com Animal models have been instrumental in demonstrating that GLP-1RAs enhance glucose-dependent insulin secretion from pancreatic beta-cells. plos.orgmdpi.com In isolated islets from humanized GLP-1R mice, for example, GLP-1R agonists potentiated insulin secretion in the presence of high glucose. plos.org This glucose-dependency is a key feature, as it reduces the risk of hypoglycemia.

The table below summarizes key findings from animal studies on the effects of GLP-1RAs on glucose homeostasis:

| Mechanism | Animal Model | Key Findings |

| Glucose-Dependent Insulin Secretion | Humanized GLP-1R Mice, db/db Mice | GLP-1RAs potentiate insulin secretion from pancreatic islets in a glucose-dependent manner. bioscientifica.complos.org |

| Glucagon (B607659) Suppression | Wild-type and Diabetic Rodent Models | Administration of GLP-1RAs leads to a reduction in glucagon secretion, contributing to lower hepatic glucose production. |

| Improved Beta-Cell Function | Diabetic Rhesus Monkeys | Long-acting GLP-1RAs like supaglutide have been shown to enhance beta-cell function. bioscientifica.com |

The central nervous system plays a critical role in the regulation of energy balance, and GLP-1RAs have been shown to act on key brain regions to modulate feeding behavior. plos.orgnih.govmdpi.commdpi.com Animal models have been essential in identifying the neural circuits involved in these effects.

Studies in rodents have demonstrated that direct administration of GLP-1RAs into the brain, particularly the hypothalamus and hindbrain, leads to a significant reduction in food intake and subsequent body weight loss. researchgate.netdiabetesjournals.org The hypothalamus, a key region for regulating energy homeostasis, and the brainstem are major targets for the anorectic effects of GLP-1RAs. diabetesjournals.org

Research using fluorescently labeled GLP-1RAs, such as semaglutide (B3030467), has allowed for the visualization of their distribution in the rodent brain. nih.gov These studies revealed that semaglutide directly accesses the brainstem, septal nucleus, and hypothalamus. nih.gov It interacts with the brain through circumventricular organs and other sites adjacent to the ventricles. nih.gov Furthermore, GLP-1RAs induce c-Fos activation, a marker of neuronal activity, in several brain areas, including those that are not directly targeted by the agonist, suggesting a broader network effect. nih.gov This indicates that GLP-1RAs influence a distributed network of neural pathways involved in the control of food intake and reward. nih.gov

The following table details research findings on the CNS-mediated effects of GLP-1RAs on energy balance in animal models:

| CNS Effect | Animal Model | Research Finding |

| Reduced Food Intake | Rodents (Rats, Mice) | Intracerebroventricular (ICV) injection of GLP-1RAs consistently suppresses food intake. diabetesjournals.org |

| Body Weight Reduction | Diet-Induced Obese (DIO) Mice | Chronic administration of GLP-1RAs leads to sustained weight loss. bioscientifica.com |

| Modulation of Food Preference | Rodents | Semaglutide has been shown to modulate food preference in animal studies. nih.gov |

| Activation of Key Brain Regions | Rats | Semaglutide induces c-Fos activation in appetite-regulating brain areas like the area postrema and nucleus of the solitary tract. nih.gov |

Lipid Metabolism Regulation and Hepatic Steatosis Mitigation

GLP-1 receptor agonists have demonstrated significant effects on lipid and lipoprotein metabolism, contributing to the mitigation of hepatic steatosis. bohrium.commdpi.com These agonists can signal both centrally and peripherally to decrease the secretion of lipoproteins after meals and during fasting. bohrium.com In animal models, treatment with GLP-1 receptor agonists has been shown to suppress the accumulation of triglycerides in the liver. bohrium.com The mechanisms behind these effects are multifaceted, involving a reduction in adipose tissue inflammation, an increase in adiponectin secretion, and the promotion of fatty acid autophagy. mdpi.commdpi.com

| Animal Model | GLP-1 RA Investigated | Key Findings | Reference |

|---|---|---|---|

| ob/ob mice | Exendin-4 | Improved hepatic steatosis by modulating lipid metabolism and hepatic insulin signaling. | nih.gov |

| Diet-induced obese mice | Not specified | Reduced hepatic steatosis. | nih.gov |

| Rats on high-fat diet | Exenatide (B527673) | Improved fatty acid β-oxidation and insulin sensitivity in the liver. | nih.gov |

| MASH Murine Models | Not specified | Reduced liver enzymes and oxidative stress, improving liver histology. | wjgnet.com |

| Diet-induced obese (DIO) mice | Dual GLP-1R/GCGR agonists | Improved lipid metabolism and hepatic steatosis. | gubra.dk |

Neuroprotective Effects and CNS Engagement

GLP-1 receptor agonists exhibit a range of neuroprotective properties, which are increasingly being investigated for their potential in treating neurodegenerative disorders. nih.govbmj.com These agonists have been shown to possess anti-inflammatory, anti-apoptotic, and antioxidant effects within the central nervous system (CNS). mdpi.com

GLP-1 receptors are expressed in various brain regions, including the hippocampus, which is critical for learning and memory. mdpi.com Activation of these receptors can lead to neurite outgrowth, protection against glutamate-induced excitotoxicity, and stimulation of tyrosine hydroxylase synthesis, which enhances dopaminergic neurotransmission. mdpi.com Furthermore, GLP-1 and its analogs can induce differentiation and neurite outgrowth in neuronal cell lines. mdpi.com